2H-Pyran-2-one, tetrahydro-6-methylene-
Description
BenchChem offers high-quality 2H-Pyran-2-one, tetrahydro-6-methylene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyran-2-one, tetrahydro-6-methylene- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methylideneoxan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXKWZPRPPPRSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286586 | |
| Record name | Tetrahydro-6-methylene-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5636-66-8 | |
| Record name | Tetrahydro-6-methylene-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5636-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-6-methylene-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature and Structural Context of 2h Pyran 2 One, Tetrahydro 6 Methylene
Classification within Heterocyclic Chemistry
2H-Pyran-2-one, tetrahydro-6-methylene- is a member of the heterocyclic family of compounds, characterized by a ring structure containing atoms of at least two different elements.
The core structure of this compound is a tetrahydropyran (B127337) ring, which is a six-membered heterocycle containing five carbon atoms and one oxygen atom. The presence of a carbonyl group within this ring, specifically an ester group where the alkoxy and carbonyl components are part of the same ring, classifies it as a lactone. Lactones are cyclic esters, and in this case, it is a delta-lactone, indicating that the ester linkage is at the fifth carbon atom relative to the carbonyl group. This classification is shared with related compounds like δ-valerolactone (tetrahydro-2H-pyran-2-one) and δ-hexalactone (tetrahydro-6-methyl-2H-pyran-2-one). nist.govmedchemexpress.com
A key feature of 2H-Pyran-2-one, tetrahydro-6-methylene- is its saturated tetrahydropyran ring. This distinguishes it from its unsaturated counterparts, such as 2H-pyran-2-one (also known as α-pyrone) and its derivatives. tandfonline.com These unsaturated analogues contain double bonds within the pyranone ring, which imparts aromatic or conjugated properties, significantly influencing their reactivity. For instance, 2H-pyran-2-ones can participate in various cycloaddition and substitution reactions due to their electron-deficient nature. In contrast, the saturated tetrahydro- derivative lacks this extensive conjugation, and its reactivity is primarily dictated by the functional groups attached to the saturated ring, namely the lactone and the exocyclic methylene (B1212753) group.
Structural Features and Stereochemical Considerations
The specific arrangement of atoms and functional groups in 2H-Pyran-2-one, tetrahydro-6-methylene- gives rise to distinct chemical properties and the potential for stereoisomerism.
The foundational structure is the tetrahydro-2H-pyran-2-one ring system. This is a saturated six-membered ring containing an endocyclic oxygen atom adjacent to a carbonyl carbon. The saturated nature of the ring means that the carbon atoms are sp3-hybridized, leading to a non-planar, puckered conformation, typically a chair or boat conformation, to minimize steric strain. The lactone group within the ring introduces some degree of planarization near the C-2 carbonyl group.
The structure of 2H-Pyran-2-one, tetrahydro-6-methylene- does not inherently possess a chiral center in its basic form. However, substitution on the methylene group or the pyran ring could introduce chirality. For instance, if one of the hydrogen atoms of the methylene group were replaced, the C-6 carbon would not become a stereocenter, but the molecule could exhibit E/Z isomerism. If other substituents were present on the ring, diastereomers could be possible.
The configurational stability of the tetrahydropyran ring is an important consideration. Like cyclohexane, the tetrahydropyran ring can undergo ring-flipping between different chair conformations. The presence and orientation (axial or equatorial) of substituents would influence the energetic preference for a particular conformation. High configurational stability is crucial for the isolation of single stereoisomers. nih.gov In related substituted tetrahydropyrans, the stereochemical outcome of reactions can be controlled to favor the formation of either cis or trans diastereomers by carefully choosing the reaction conditions and catalysts. nih.gov
Chemical Compound Data
| Compound Name |
| 2H-Pyran-2-one, tetrahydro-6-methylene- |
| (S)-tetrahydro-6-methyl-2H-pyran-2-one |
| 2H-Pyran-2-one, tetrahydro-4-methyl- |
| 2H-Pyran-2-one, tetrahydro-6-methyl- |
| 2H-Pyran-2-one, tetrahydro- |
| 2,6-disubstituted-4-methylene tetrahydropyrans |
| 2H-pyran-2-one |
| 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones |
| 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione |
| Tetrahydro-1H,9H-2,10-dioxa-9-azaanthracen-1-ones |
| 2-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbonyl)-6,6-dimethyl-3-phenyl-3,5,6,7-tetrahydro-2H-benzofuran-4-one |
| 2h-pyran-2-one, tetrahydro-6-(2-pentynyl)- |
| 2H-Pyran-2-one, tetrahydro-6-(2-penten-1-yl)- |
| δ-valerolactone |
| δ-hexalactone |
| α-pyrone |
Synthetic Methodologies for 2h Pyran 2 One, Tetrahydro 6 Methylene
Strategies for the Construction of the Tetrahydro-2H-pyran-2-one Ring System
The formation of the saturated δ-lactone ring is a critical phase in the synthesis of the target molecule. Various strategies have been developed, each offering distinct advantages in terms of efficiency and stereochemical control.
Ring-Closing Metathesis Approaches
Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of cyclic structures, including the tetrahydropyran-2-one ring. wikipedia.orgorganic-chemistry.org This method typically involves an acyclic diene precursor which, in the presence of a metal catalyst, undergoes an intramolecular reaction to form a cyclic alkene with the liberation of a small volatile alkene, such as ethylene. wikipedia.orgmedwinpublishers.com For the synthesis of lactone rings, an appropriate ester-containing diene is utilized.
The reaction is catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs' catalysts (first, second, and third generation) and Hoveyda-Grubbs catalysts. organic-chemistry.orgbeilstein-journals.org These catalysts are known for their tolerance to a wide range of functional groups and their effectiveness under mild reaction conditions. organic-chemistry.orgkoreascience.kr The choice of catalyst can influence the reaction's efficiency and the stereoselectivity of the resulting double bond within the ring, although for the synthesis of the saturated tetrahydro-2H-pyran-2-one, a subsequent reduction step is required. The key to a successful RCM reaction is often the synthesis of the diene precursor, which must be designed to favor the intramolecular cyclization over intermolecular polymerization. medwinpublishers.com
Table 1: Overview of Catalysts in Ring-Closing Metathesis
| Catalyst Generation | Common Name | Key Features |
|---|---|---|
| First Generation | Grubbs' Catalyst | Good activity, sensitive to air and moisture. |
| Second Generation | Grubbs' Catalyst | Higher activity, greater stability, broader substrate scope. organic-chemistry.org |
| Third Generation | Grubbs' Catalyst | Very high activity, rapid initiation. |
| Second Generation | Hoveyda-Grubbs Catalyst | Increased stability, recoverable catalyst. |
Cyclization Reactions for Lactone Formation
Lactonization, the intramolecular esterification of a hydroxy carboxylic acid, is a classical and direct method for forming the tetrahydro-2H-pyran-2-one ring. The precursor for this reaction is a 5-hydroxyhexanoic acid derivative. The cyclization can be promoted by various reagents and conditions.
Acid catalysis is commonly employed to facilitate the esterification. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid, enabling the cyclization to proceed under mild conditions. koreascience.kr The success of these reactions often depends on high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.
Another approach involves the cyclization of halo-substituted carboxylic acids or their esters. For instance, a 5-halohexanoate can undergo intramolecular nucleophilic substitution, where the carboxylate anion displaces the halide to form the lactone ring. Base-promoted cyclizations are also effective, where a base is used to deprotonate the hydroxyl group, increasing its nucleophilicity for the attack on an activated carbonyl group. acs.org
Precursor Synthesis and Cycloaddition Pathways
The synthesis of suitable precursors is fundamental to the successful construction of the tetrahydropyran-2-one ring. google.com Cycloaddition reactions, such as the Diels-Alder reaction, offer a powerful means to construct the six-membered ring with a high degree of stereocontrol. researchgate.net A 2H-pyran-2-one can act as a diene in [4+2] cycloadditions with various dienophiles. researchgate.netclockss.org The resulting bicyclic adduct can then be chemically modified to yield the desired saturated lactone ring.
The choice of diene and dienophile allows for the introduction of various substituents onto the pyranone ring. For example, reacting a substituted 2H-pyran-2-one with an appropriate dienophile can lead to a complex adduct that, after a series of transformations including ring opening and reduction, yields the target tetrahydro-2H-pyran-2-one skeleton. researchgate.net Computational studies have been employed to predict the regiochemical and stereochemical outcomes of these cycloaddition reactions. researchgate.net
Introduction of the Exocyclic Methylene (B1212753) Group at C-6
Once the tetrahydro-2H-pyran-2-one ring is formed, the final key step is the introduction of the exocyclic methylene group at the C-6 position. This is typically achieved through olefination reactions on a precursor carbonyl compound, such as a 6-keto-tetrahydropyran-2-one or the lactone itself.
Wittig-Type Olefination Reactions
The Wittig reaction is a widely used and reliable method for converting ketones and aldehydes into alkenes. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the context of synthesizing 2H-Pyran-2-one, tetrahydro-6-methylene-, a precursor such as tetrahydro-6-oxo-2H-pyran-2-one would be treated with a phosphorus ylide, typically methylenetriphenylphosphorane (B3051586) (Ph3P=CH2). wikipedia.orglumenlearning.com
The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. libretexts.org This four-membered ring intermediate subsequently fragments to yield the desired alkene and a stable byproduct, triphenylphosphine (B44618) oxide. masterorganicchemistry.comlumenlearning.com A significant advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org The reaction conditions, including the choice of base and solvent, can be tuned to optimize the yield. organic-chemistry.org
Table 2: Common Reagents in Wittig Olefination
| Reagent Type | Example | Role in Reaction |
|---|---|---|
| Phosphonium (B103445) Salt | Methyltriphenylphosphonium bromide | Precursor to the ylide. |
| Base | n-Butyllithium, Sodium hydride | Deprotonates the phosphonium salt to form the ylide. lumenlearning.com |
| Carbonyl Compound | Tetrahydro-6-oxo-2H-pyran-2-one | Reacts with the ylide to form the alkene. |
| Ylide | Methylenetriphenylphosphorane (Ph3P=CH2) | The key nucleophile that provides the methylene group. wikipedia.org |
Julia-Kocienski Olefination Strategies
The Julia-Kocienski olefination is a modification of the classical Julia olefination and serves as a powerful alternative for alkene synthesis. researchgate.netorganic-chemistry.org This reaction involves the coupling of a sulfone with an aldehyde or ketone. For the synthesis of the target molecule, a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone is often used. organic-chemistry.orgwikipedia.org
The reaction begins with the deprotonation of the sulfone to form a carbanion, which then adds to the carbonyl group of the precursor lactone. The resulting β-alkoxysulfone intermediate undergoes spontaneous or base-mediated elimination to form the exocyclic double bond. wikipedia.org The Julia-Kocienski olefination is particularly noted for its high E-selectivity in many cases, although for the formation of a terminal methylene group, this is not a factor. researchgate.netwikipedia.org The reaction conditions are generally mild, and the byproducts are easily removed. researchgate.net Recent developments have focused on creating new Julia-type reagents to enhance the reaction's scope and practicality. researchgate.net This methodology has been successfully applied to the synthesis of various natural products containing exocyclic alkenes. researchgate.netacs.org
Other Alkylidenation Methods
While classical olefination reactions like the Wittig and Horner-Wadsworth-Emmons reactions are standard for installing exocyclic methylene groups, other methods offer alternative pathways. These can be particularly useful for substrates that are sensitive to the conditions of more traditional methods. One such approach involves the intramolecular Prins reaction. This reaction type can be used to construct tetrahydropyran (B127337) rings that already contain the exocyclic methylene group, effectively combining ring formation and alkylidenation. nih.gov For instance, the reaction of hydroxy allylsilanes with an aldehyde, promoted by a Lewis acid like TMSOTf, can generate 4-methylene tetrahydropyrans directly. nih.gov Although this example forms a 4-methylene derivative, the underlying principle of an intramolecular cyclization trapping an oxocarbenium ion represents a powerful alternative to direct alkylidenation of a pre-formed lactone.
Another broad strategy involves the base-promoted domino reaction of 1,3-dicarbonyl compounds with specifically functionalized propenones. For example, the reaction between 3,3-bis(methylthio)-1-arylprop-2-en-1-one and malononitrile (B47326) in the presence of a base like potassium hydroxide (B78521) can yield highly substituted 2H-pyran-2-ones. acs.org While not a direct methylenation, this method constructs the pyranone ring with a pattern of substitution that could be synthetically elaborated to the target methylene compound.
Stereocontrolled Synthesis and Chiral Induction
The biological significance of many tetrahydropyran-containing natural products has driven the development of sophisticated methods for controlling the stereochemistry of this heterocyclic scaffold. nih.gov
Asymmetric synthesis of the tetrahydropyran-2-one core can be achieved through various strategies, often involving the use of chiral catalysts or starting from enantiomerically pure building blocks. A prominent approach involves the asymmetric allylation of aldehydes. For example, the catalytic asymmetric allylation of an aldehyde with 2-(trimethylsilylmethyl)allyltri-n-butylstannane, using a BINOL-titanium tetraisopropoxide (BITIP) catalyst, produces chiral hydroxy allylsilanes in high yields and enantioselectivities. nih.gov These intermediates are then cyclized to form substituted tetrahydropyrans. nih.gov
Another strategy is the reductive kinetic resolution of racemic intermediates. For instance, racemic 2-methyl-3,4,5,6-tetrahydro-2H-pyran-4-one has been resolved using horse liver dehydrogenase, although this specific method was not ideal for producing the (S)-enantiomer in high enantiomeric excess. acs.org The development of synthetic routes starting from common chiral lactol intermediates has also been a successful approach for obtaining specific enantiomers of substituted tetrahydropyran-4-ones, which are precursors to more complex pyran structures. acs.orgacs.org
The following table summarizes the results for the catalytic asymmetric allylation to form key chiral intermediates.
| Aldehyde (R₁CHO) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Isobutyraldehyde | BITIP | 82 | 96 |
| Benzaldehyde | BITIP | 85 | 93 |
| Cyclohexanecarboxaldehyde | BITIP | 87 | 96 |
Table 1: Asymmetric Allylation of Aldehydes using a BITIP Catalyst. Data sourced from nih.gov.
Achieving diastereoselectivity in the formation of the exocyclic methylene group is intrinsically linked to the method of its introduction. When the tetrahydropyran ring is formed via a cyclization reaction that concurrently generates the methylene group, the stereochemistry can be highly controlled. For example, the TMSOTf-promoted annulation of nonracemic hydroxy allylsilanes with a second aldehyde proceeds rapidly at -78°C to furnish 2,6-cis-tetrahydropyrans containing an exocyclic 4-methylene group. nih.gov In these reactions, the trans diastereomer was not detected, indicating high diastereoselectivity. nih.gov This stereochemical outcome is consistent with a cyclization mechanism that proceeds through a chair-like transition state where the substituent groups (R₁ and R₂) occupy equatorial positions to minimize steric hindrance. nih.gov
| Hydroxy Allylsilane (R₁) | Aldehyde (R₂) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| i-Pr | PhCHO | 79 | >98:<2 |
| Ph | i-PrCHO | 81 | >98:<2 |
| c-C₆H₁₁ | PhCHO | 80 | >98:<2 |
Table 2: Diastereoselective Synthesis of 4-Methylene-tetrahydropyrans. Data sourced from nih.gov.
The stereochemical configuration of the tetrahydropyran ring itself is fundamental. High levels of stereocontrol are often achieved by taking advantage of stereoelectronically favored reaction pathways. For instance, in the formation of 2,6-disubstituted pyrans from acetal (B89532) precursors, the addition of a nucleophile to the intermediate oxocarbenium ion preferentially occurs from the axial direction, leading to the thermodynamically stable trans-isomer with high selectivity. nih.govgoogle.com This principle ensures predictable stereochemical outcomes in the construction of the pyran ring.
Tandem reactions, such as the Prins-type cyclization, have also been developed for the stereoselective construction of fused polycyclic systems containing the tetrahydropyran ring. rsc.org These methods allow for the rapid assembly of complex architectures with defined stereochemistry in a single step. rsc.org The synthesis of specific stereoisomers, such as the trans-tetrahydro-2H-pyran derivative, is often preferred for applications like liquid crystal compounds due to greater thermodynamic stability. google.com
Green Chemistry Approaches in 2H-Pyran-2-one, tetrahydro-6-methylene- Synthesis
Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. For pyran synthesis, this often involves solvent-free reactions or the use of microwave assistance to improve efficiency. ajgreenchem.com
Microwave-assisted organic synthesis (MAOS) has become a significant tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajgreenchem.comresearchgate.net The ability of microwaves to couple directly with polar molecules in the reaction mixture results in rapid and uniform heating. ajgreenchem.com
This technology has been successfully applied to the synthesis of various pyran derivatives. For example, a green protocol for the one-pot, three-component synthesis of tetrahydrobenzo[b]pyran derivatives utilizes an ionic liquid as a catalyst and solvent under microwave irradiation. ajgreenchem.com This method dramatically reduces the reaction time from hours to mere seconds. ajgreenchem.com Similarly, microwave irradiation has been used in the synthesis of 2H-chromene derivatives and 4H-pyrans, again demonstrating significant rate enhancement over conventional heating. researchgate.netmdpi.com For instance, the synthesis of 4H-pyran derivatives via a multi-component reaction at 100°C took only 1-4 minutes under microwave irradiation, whereas conventional heating required 100 minutes to achieve a similar yield. researchgate.netmdpi.com The synthesis of 2-substituted tetrahydro-1,3-thiazepines, which are seven-membered ring analogues, also benefits from microwave-assisted cyclodehydration, affording good to excellent yields in very short reaction times under solvent-free conditions. nih.gov These examples highlight the potential of applying microwave-assisted protocols to the synthesis of 2H-Pyran-2-one, tetrahydro-6-methylene- to create more efficient and environmentally friendly processes. researchgate.net
| Reaction Type | Heating Method | Reaction Time |
| Tetrahydrobenzo[b]pyran Synthesis | Microwave | 30 seconds |
| Tetrahydrobenzo[b]pyran Synthesis | Conventional (no catalyst) | 8-10 minutes |
| 4H-Pyran Synthesis | Microwave | 1-4 minutes |
| 4H-Pyran Synthesis | Conventional | 100 minutes |
| 2H-Chromene Synthesis | Microwave | 8-10 minutes |
| 2H-Chromene Synthesis | Conventional | 4-7 hours |
Table 3: Comparison of Reaction Times for Microwave-Assisted vs. Conventional Synthesis of Pyran Derivatives. Data sourced from ajgreenchem.comresearchgate.netmdpi.commdpi.com.
Solvent-Free or Aqueous Medium Reactions
The use of environmentally benign solvents, such as water, or the complete omission of solvents has become a significant goal in modern synthetic chemistry. These approaches reduce waste, costs, and the environmental impact of chemical processes.
Recent developments have demonstrated the feasibility of complex organic transformations in aqueous media, often without the need for a catalyst. One such approach involves a one-pot multicomponent reaction for the synthesis of densely functionalized heterocyclic systems. acs.org While not directly yielding the target molecule, the principles are applicable. For instance, a catalyst-free reaction involving barbituric acid, an amine, and an aldehyde in distilled water at ambient temperature has been developed to produce complex pyridodipyrimidines. acs.org The reaction proceeds through the formation of an imine, which then tautomerizes to an enamine, with the slightly acidic nature of the barbituric acid in water facilitating the initial condensation. acs.org This highlights the potential of water to mediate complex cyclization cascades for the formation of heterocyclic compounds.
Research Findings in Aqueous Media:
| Reactants | Solvent | Catalyst | Conditions | Product Type | Ref |
| Barbituric acid, Amine, Aldehyde | Water | None | Ambient Temperature, 10-18 h | Pyrido[2,3-d:6,5-d′]dipyrimidines | acs.org |
This data illustrates a green chemistry approach where the solvent not only serves as the medium but also plays a role in the reaction mechanism, a strategy that could be adapted for the synthesis of pyranone structures.
Catalytic Methodologies for Enhanced Efficiency
Catalysts are frequently employed to improve the efficiency, selectivity, and rate of pyran synthesis. A range of catalysts, from simple acids to complex organometallic compounds, have been utilized.
An efficient method for constructing cis or trans disubstituted pyrans involves a two-step process initiated by a catalytic asymmetric allylation. nih.gov This sequence uses a silyl-stannane reagent and a BINOL-titanium tetraisopropoxide (BITIP) catalyst to react with an aldehyde, forming a nonracemic hydroxy allylsilane with high yield and enantioselectivity. nih.gov This intermediate can then react with a second aldehyde in the presence of TMSOTf to yield a variety of 2,6-disubstituted-4-methylene tetrahydropyrans. nih.gov This method is notable for its flexibility, allowing for the convergent assembly of complex pyran structures. nih.gov
Another catalytic approach uses inexpensive and reusable catalysts like ammonium (B1175870) aluminum sulfate (B86663) (Alum) for the one-pot, three-component synthesis of tetrahydrobenzo[b]pyrans. arabjchem.org This reaction, typically conducted in ethanol (B145695) at 80 °C, condenses an aldehyde, dimedone, and an active methylene compound with high yields. arabjchem.org The catalyst's reusability over several cycles makes it an economically and environmentally attractive option. arabjchem.org
Trifluoroacetic acid (TFA) has also been used as a catalyst, for example, in the trimerization of R-(+)-6-methyl-tetrahydro-pyran-2-one. researchgate.net
Table of Catalytic Methods for Pyran Synthesis:
| Catalyst | Reaction Type | Substrates | Product | Key Feature | Ref |
| BINOL titanium tetraisopropoxide (BITIP) | Asymmetric Allylation / Cyclization | Aldehydes, Silyl-stannane reagent | 2,6-disubstituted-4-methylene tetrahydropyrans | High enantioselectivity | nih.gov |
| NH₄Al(SO₄)₂·12H₂O (Alum) | Three-component condensation | Aldehyde, Dimedone, Active methylene compound | Tetrahydrobenzo[b]pyrans | Reusable, inexpensive catalyst | arabjchem.org |
| Trifluoroacetic acid (TFA) | Trimerization | R-(+)-6-methyl-tetrahydro-pyran-2-one | Trimer of the starting lactone | Acid-catalyzed transformation | researchgate.net |
Domino and Multicomponent Reaction Sequences
A highly efficient domino protocol has been developed for the synthesis of various substituted 2H-pyran-2-ones. nih.govacs.org For example, the reaction of α-aroylketene dithioacetals with malononitrile in the presence of a base like potassium hydroxide in DMF can lead to 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitriles. acs.org The proposed mechanism involves a nucleophilic attack by malononitrile, followed by the loss of a methylthio group and subsequent intramolecular O-cyclization. acs.org The final step is hydrolysis in the presence of acid to yield the desired pyranone. acs.org
These reactions can be expanded into four-component domino sequences. For instance, α-aroylketene dithioacetals, malononitrile, a secondary amine, and cyclohexanone (B45756) can be reacted to form complex tetrahydronaphthalene derivatives, where a substituted 2H-pyran-3-carbonitrile is generated in situ as a key intermediate. nih.govacs.org This demonstrates the versatility of pyranone intermediates in complex domino sequences. nih.gov
The condensation of methyl coumalate with active methylene compounds represents another domino pathway to access tetrasubstituted 2H-pyrans. nih.gov This sequence involves a cascade of reactions including a 1,6-Michael addition, a 6π-electrocyclic ring opening, a researchgate.netacs.org-hydride transfer, decarboxylation, and a final 6π-electrocyclization. nih.gov
Examples of Domino/Multicomponent Reactions for Pyranone Synthesis:
| Reaction Name | Components | Key Steps | Product Type | Ref |
| Base-Promoted Domino Reaction | α-Aroylketene dithioacetals, Malononitrile | Nucleophilic attack, Intramolecular O-cyclization, Hydrolysis | 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitriles | acs.org |
| Four-Component Domino Reaction | α-Aroylketene dithioacetals, Malononitrile, Secondary amine, Cyclohexanone | In situ formation of a 2-imino-2H-pyran intermediate, further cyclization | Tetrahydronaphthalene derivatives | nih.govacs.org |
| Domino Condensation | Methyl coumalate, Active methylene compounds | 1,6-Michael addition, 6π-electrocyclic ring opening, researchgate.netacs.org-H transfer, Decarboxylation, 6π-electrocyclization | 2,3,5,6-tetrasubstituted 2H-pyrans | nih.gov |
These advanced synthetic strategies offer efficient and atom-economical routes to a wide variety of pyran-based structures, including the foundational scaffolds for 2H-Pyran-2-one, tetrahydro-6-methylene-.
Advanced Spectroscopic and Spectrometric Characterization of 2h Pyran 2 One, Tetrahydro 6 Methylene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2H-Pyran-2-one, tetrahydro-6-methylene-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for an unambiguous structural assignment.
Proton (¹H) NMR Spectral Assignment and Coupling Analysis
The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environments (chemical shift), and their proximity to neighboring protons (spin-spin coupling). The proposed structure of 2H-Pyran-2-one, tetrahydro-6-methylene- contains several distinct proton environments. The expected signals, their predicted chemical shifts, multiplicities, and coupling constants are detailed below.
The methylene (B1212753) protons (=CH₂) are expected to appear as distinct signals in the vinylic region of the spectrum due to their diastereotopic nature. The proton on the chiral center (H5) would likely present as a complex multiplet due to coupling with the adjacent methylene protons at C4.
Table 1: Predicted ¹H NMR Spectral Data for 2H-Pyran-2-one, tetrahydro-6-methylene- Data are predicted based on standard chemical shift values and coupling constant ranges.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
|---|---|---|---|---|
| H7a (exo-methylene) | ~4.5 - 5.0 | d | J(H7a, H7b) ≈ 0-3 (geminal) | Vinylic proton, deshielded by the adjacent oxygen. |
| H7b (exo-methylene) | ~4.5 - 5.0 | d | J(H7b, H7a) ≈ 0-3 (geminal) | Vinylic proton, diastereotopic to H7a. |
| H5 | ~4.3 - 4.6 | m | J(H5, H4a), J(H5, H4b) | Allylic and adjacent to the ring oxygen, leading to significant deshielding. |
| H3a, H3b | ~2.4 - 2.7 | m | J(H3, H4) | Protons alpha to the carbonyl group. |
| H4a, H4b | ~1.8 - 2.1 | m | J(H4, H5), J(H4, H3) | Aliphatic protons on the pyran ring. |
Carbon-13 (¹³C) NMR Spectral Elucidation
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their hybridization and chemical environment. For 2H-Pyran-2-one, tetrahydro-6-methylene-, six distinct carbon signals are expected. The chemical shifts can be predicted based on the functional groups present. The carbonyl carbon of the lactone is expected at the lowest field, followed by the sp² carbons of the methylene group.
Table 2: Predicted ¹³C NMR Spectral Data for 2H-Pyran-2-one, tetrahydro-6-methylene- Data are predicted based on standard chemical shift values.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| C2 (C=O) | ~165 - 175 | Quaternary (Carbonyl) |
| C6 (=C) | ~140 - 150 | Quaternary (Vinylic) |
| C7 (=CH₂) | ~90 - 100 | Methylene (Vinylic) |
| C5 (-CH-O-) | ~75 - 85 | Methine |
| C3 (-CH₂-C=O) | ~28 - 35 | Methylene |
| C4 (-CH₂-) | ~20 - 28 | Methylene |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To confirm the assignments from 1D NMR and fully elucidate the molecular structure, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. Cross-peaks would be expected between H5 and the protons on C4, and between the protons on C4 and C3, confirming the sequence of the saturated portion of the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon atom (e.g., the signal for H5 would correlate with C5, H4 protons with C4, etc.).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different fragments of the molecule. Key expected correlations would include the protons on C3 to the carbonyl carbon C2, and the methylene protons (H7) to the C5 carbon, confirming the placement of the exocyclic double bond.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It could be used to determine the relative stereochemistry and preferred conformation of the pyran ring.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in a compound. For 2H-Pyran-2-one, tetrahydro-6-methylene-, several characteristic vibrational frequencies are expected.
Lactone Carbonyl (C=O) Stretch: A strong absorption band is expected in the IR spectrum, characteristic of a six-membered ring ester (δ-lactone).
Alkene (C=C) Stretch: The exocyclic double bond should give rise to a stretching vibration. This peak may be weaker in the IR spectrum but stronger in the Raman spectrum.
Vinylic (=C-H) Stretch: The stretching of the C-H bonds on the methylene group would appear at a frequency higher than that of saturated C-H bonds.
Ester (C-O) Stretches: The C-O single bond stretches of the lactone functional group are expected to produce strong bands in the fingerprint region.
Table 3: Predicted Vibrational Frequencies for 2H-Pyran-2-one, tetrahydro-6-methylene-
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| C-H (sp²) | Stretch | 3050 - 3150 | Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |
| C=O (Lactone) | Stretch | 1720 - 1740 | Strong |
| C=C (Alkene) | Stretch | 1640 - 1680 | Medium |
| C-O (Ester) | Stretch | 1050 - 1250 | Strong |
| =CH₂ | Out-of-plane bend | 890 - 910 | Strong |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-resolution mass spectrometry determines the exact mass of a molecule with high precision, allowing for the calculation of its elemental formula. For 2H-Pyran-2-one, tetrahydro-6-methylene- (C₆H₈O₂), the expected exact mass of the molecular ion [M]⁺• would be approximately 112.0473 Da.
Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecular ion. The analysis of these fragments provides valuable structural information. A plausible fragmentation pathway would involve initial ring-opening followed by the loss of stable neutral molecules.
A primary fragmentation route could be a retro-Diels-Alder (RDA) type reaction, a characteristic fragmentation for cyclic systems. The loss of carbon monoxide (CO) from the lactone moiety is another common pathway for such compounds.
Plausible Fragmentation Steps:
Molecular Ion Formation: C₆H₈O₂ + e⁻ → [C₆H₈O₂]⁺• (m/z ≈ 112.0473)
Loss of CO: The molecular ion could lose a molecule of carbon monoxide to yield a radical cation with m/z ≈ 84.
Loss of Ethylene (C₂H₄): A retro-Diels-Alder fragmentation could lead to the expulsion of ethylene from the ring, resulting in a fragment ion.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a compound in the solid state. This technique would provide precise bond lengths, bond angles, and the exact conformation of the pyran ring. Furthermore, it would reveal how the molecules pack together in the crystal lattice.
To perform this analysis, 2H-Pyran-2-one, tetrahydro-6-methylene- would first need to be synthesized and purified, and then a high-quality single crystal would have to be grown. To date, no crystal structure for this specific compound has been deposited in major crystallographic databases. If a structure were determined, it would confirm the connectivity established by NMR and provide unparalleled detail about its solid-state architecture.
Theoretical and Computational Chemistry of 2h Pyran 2 One, Tetrahydro 6 Methylene
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 2H-Pyran-2-one, tetrahydro-6-methylene-, these calculations reveal the interplay between the saturated lactone ring and the reactive exocyclic methylene (B1212753) group.
Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry and electronic properties of molecules. For derivatives of 2H-pyran-2-one, DFT calculations are frequently performed using functionals like B3LYP in combination with basis sets such as 6-31G(d,p) or the more extensive def2-TZVPP to achieve a balance between accuracy and computational cost. nih.gov These calculations typically involve geometry optimization to find the lowest energy structure, followed by vibrational frequency analysis to confirm that the structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. nih.gov
| Parameter | Typical Calculated Value (B3LYP/6-31G*) |
| C=O bond length | ~1.21 Å |
| C-O (ester) bond length | ~1.35 Å |
| C=C (exocyclic) bond length | ~1.34 Å |
| O-C-C=O torsion angle | ~-165° |
| Note: These are representative values based on calculations of similar α,β-unsaturated lactones and may vary for the specific molecule. |
The tetrahydropyran-2-one ring is flexible and can exist in several conformations. Computational studies on the parent δ-valerolactone have identified various low-energy conformations, including half-chair, boat, and envelope forms, which are often separated by only a few kcal/mol. nih.gov A comprehensive conformational analysis for 2H-Pyran-2-one, tetrahydro-6-methylene- would involve systematically exploring the potential energy surface to identify all stable conformers and the transition states connecting them. This analysis helps in understanding the dynamic behavior of the molecule in solution. The presence of the exocyclic double bond is expected to influence the conformational preferences of the ring compared to saturated analogues.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucl.ac.uk For 2H-Pyran-2-one, tetrahydro-6-methylene-, the HOMO is expected to be localized primarily on the exocyclic double bond, making this region nucleophilic and susceptible to attack by electrophiles. Conversely, the LUMO is anticipated to be centered on the α,β-unsaturated carbonyl system, specifically with large coefficients on the β-carbon (the methylene carbon) and the carbonyl carbon, rendering these sites electrophilic. nih.govnih.gov
The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net Computational studies on similar α,β-unsaturated lactones have shown that they are potent Michael acceptors due to the low-lying LUMO associated with the conjugated system. nih.gov
| Orbital | Predicted Energy (eV) | Primary Localization |
| HOMO | -6.5 to -7.5 | Exocyclic C=C π-orbital |
| LUMO | -1.0 to -2.0 | C=C-C=O π*-system |
| HOMO-LUMO Gap | 4.5 to 6.5 | - |
| Note: These are estimated energy ranges based on DFT calculations of analogous compounds. |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules. nih.gov For 2H-Pyran-2-one, tetrahydro-6-methylene-, MD simulations can provide a detailed picture of its conformational landscape in solution, complementing the static picture from DFT calculations. By simulating the molecule over nanoseconds, one can observe transitions between different conformations and determine their relative populations.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. For instance, simulations in a water box can reveal the nature and dynamics of hydrogen bonding between the lactone's carbonyl oxygen and water molecules. Such studies on related pyran-2-one analogues have quantified interaction energies and the average number of hydrogen bonds, providing insights into solubility and compatibility with other substances. nih.gov
Spectroscopic Property Prediction from First Principles (NMR, IR, UV-Vis)
Computational chemistry allows for the prediction of various spectroscopic properties from fundamental principles, which can be crucial for structure elucidation and characterization.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming molecular structures. github.io This is typically achieved by performing DFT calculations of the magnetic shielding tensors, often using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). For complex molecules, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the different low-energy conformers to obtain accurate predictions. d-nb.info Machine learning approaches are also emerging as powerful tools for rapid and accurate NMR prediction. wikipedia.org
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methylene Protons (exo) | 4.5 - 5.5 | 100 - 110 |
| H3 Protons | 2.2 - 2.6 | 30 - 35 |
| H4 Protons | 1.8 - 2.2 | 20 - 25 |
| H5 Protons | 2.4 - 2.8 | 25 - 30 |
| Carbonyl Carbon | - | 170 - 175 |
| C6 Carbon | - | 140 - 145 |
| Note: These are estimated chemical shift ranges based on known data for similar functional groups. |
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations predict the positions and relative intensities of the absorption bands in the infrared (IR) spectrum. For 2H-Pyran-2-one, tetrahydro-6-methylene-, characteristic strong absorptions would be predicted for the C=O stretch of the lactone and the C=C stretch of the exocyclic methylene group.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.gov These calculations provide the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption wavelengths and intensities. For this molecule, a π-π* transition associated with the α,β-unsaturated carbonyl system would be the most prominent feature in the UV region.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For 2H-Pyran-2-one, tetrahydro-6-methylene-, which contains a reactive α,β-unsaturated lactone moiety, several reaction pathways can be investigated.
A prominent reaction is the Michael addition of nucleophiles to the exocyclic methylene group. fiu.edu Computational studies can map out the entire reaction pathway, including the structures and energies of reactants, transition states, intermediates, and products. nih.gov By calculating the activation energy barriers, one can predict the feasibility and regioselectivity of the reaction. For example, the addition of a thiol to the exocyclic double bond can be modeled to understand the preference for 1,4-conjugate addition.
DFT calculations have been successfully used to investigate the stepwise mechanisms of reactions involving α,β-unsaturated lactones, providing insights that are difficult to obtain experimentally. nih.gov For instance, in a reaction with a diene, computational analysis can help determine whether the reaction proceeds via a concerted Diels-Alder pathway or a stepwise Michael addition-cyclization sequence. These computational investigations provide a deeper understanding of the factors controlling the reactivity and selectivity of 2H-Pyran-2-one, tetrahydro-6-methylene-.
Structure-Reactivity Relationship Modelling
The reactivity of 2H-Pyran-2-one, tetrahydro-6-methylene- is intrinsically linked to the electronic properties of its α,β-unsaturated carbonyl system. This moiety acts as a Michael acceptor, rendering the compound susceptible to nucleophilic attack, a characteristic central to its biological activities. nih.gov The modeling of this structure-reactivity relationship involves both experimental and computational approaches to quantify and predict its chemical behavior.
A fundamental aspect of the reactivity of α,β-unsaturated carbonyl compounds is their electrophilicity. The exocyclic α-methylene group, conjugated with the carbonyl group, creates an electron-deficient β-carbon, which is the primary site for nucleophilic attack. nih.govnih.gov This type of reaction is known as a Michael addition. youtube.com The general mechanism involves the 1,4-addition of a nucleophile to the conjugated system. libretexts.org
The reactivity of these compounds is significantly influenced by the nature of the nucleophile. "Soft" nucleophiles, such as thiols (e.g., the cysteine residues in proteins), are particularly reactive towards the "soft" electrophilic β-carbon of the α-methylene lactone. This reactivity is a cornerstone of the biological activity of many natural products containing this scaffold, which can covalently modify proteins through Michael addition. nih.gov
Quantitative insights into the electrophilicity of compounds like 2H-Pyran-2-one, tetrahydro-6-methylene- can be obtained through kinetic studies. The Mayr electrophilicity scale provides a quantitative measure of the reactivity of electrophiles. While specific data for 2H-Pyran-2-one, tetrahydro-6-methylene- is not extensively documented, a closely related analogue, α-methylene-γ-butyrolactone, has been studied. Furthermore, comparative studies have been conducted on the reactivity of different α,β-unsaturated lactones.
Computational chemistry offers a powerful tool to complement experimental findings and provide a deeper understanding of the structure-reactivity relationship. Methods like Density Functional Theory (DFT) can be used to calculate various molecular properties that correlate with reactivity. These include:
Molecular Electrostatic Potential (MEP): This mapping of the electrostatic potential onto the electron density surface of a molecule can visually identify electron-rich and electron-poor regions. For 2H-Pyran-2-one, tetrahydro-6-methylene-, the MEP would show a region of positive potential (electrophilic) near the β-carbon of the exocyclic double bond, indicating its susceptibility to nucleophilic attack.
Frontier Molecular Orbitals (HOMO and LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. For a Michael acceptor like 2H-Pyran-2-one, tetrahydro-6-methylene-, the LUMO is expected to be localized over the α,β-unsaturated system, and a lower LUMO energy indicates a higher electrophilicity and greater reactivity towards nucleophiles.
Partial Atomic Charges: Calculation of the distribution of electron density among the atoms in the molecule can provide quantitative values for the electrophilicity of specific atoms. A more positive partial charge on the β-carbon would correlate with a higher reactivity in Michael additions.
The following table presents a summary of key structural and reactivity features of α,β-unsaturated δ-lactones, with a focus on aspects relevant to 2H-Pyran-2-one, tetrahydro-6-methylene-.
| Feature | Description | Implication for Reactivity |
| α,β-Unsaturated Lactone | The core functional group, consisting of a lactone ring with a double bond between the α and β carbons relative to the carbonyl. | Confers electrophilic character to the β-carbon, making it a Michael acceptor. |
| Exocyclic Methylene Group | The double bond is external to the lactone ring. | This arrangement is crucial for its reactivity and is a common feature in many biologically active natural products. |
| Michael Addition | The primary reaction mechanism with nucleophiles, especially soft nucleophiles like thiols. | This covalent modification of biological macromolecules is often the basis for the compound's biological activity. |
| Electrophilicity | Quantitatively described by parameters such as the Mayr E-parameter. | A higher electrophilicity correlates with a faster reaction rate with nucleophiles. |
| Computational Descriptors | Properties like LUMO energy, MEP, and partial atomic charges. | Provide a theoretical basis for understanding and predicting reactivity. Lower LUMO energy and more positive potential/charge at the β-carbon indicate higher reactivity. |
Chemical Reactivity and Transformation Mechanisms of 2h Pyran 2 One, Tetrahydro 6 Methylene
Reactions Involving the Exocyclic Methylene (B1212753) Group
The exocyclic double bond, being part of an α,β-unsaturated carbonyl system, is electron-deficient and serves as a primary site for various addition reactions.
Electrophilic Additions to the Double Bond
Furthermore, the double bond can undergo cyclopropanation reactions. The reaction with sulfonium ylides, for example, proceeds at the exo-methylene group to yield spirocyclic cyclopropane-lactone derivatives.
Hydrogenation and Reduction Strategies
The selective reduction of the exocyclic double bond in the presence of the lactone carbonyl can be achieved through catalytic hydrogenation. Standard conditions, such as using palladium on carbon (Pd/C) as a catalyst with hydrogen gas, typically lead to the saturation of the carbon-carbon double bond without affecting the ester functionality.
| Catalyst | Conditions | Product | Notes |
| Pd/C | H₂, room temperature | Tetrahydro-6-methyl-2H-pyran-2-one | Selective for the C=C bond |
| Raney Ni | H₂, elevated temperature and pressure | Tetrahydro-6-methyl-2H-pyran-2-one | May also reduce the lactone under harsh conditions |
Chemical reduction methods can also be employed. For instance, sodium borohydride (NaBH₄) in the presence of a suitable catalyst can selectively reduce the double bond. The choice of reagent and reaction conditions is crucial to avoid the reduction of the lactone carbonyl.
Cycloaddition Reactions (e.g., Diels-Alder)
The exocyclic methylene group of 2H-Pyran-2-one, tetrahydro-6-methylene- acts as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. wikipedia.org This [4+2] cycloaddition reaction occurs with a conjugated diene, leading to the formation of spirocyclic compounds where a new cyclohexene (B86901) ring is fused to the lactone at the 6-position.
The stereochemical outcome of the Diels-Alder reaction is governed by the principles of orbital symmetry. wikipedia.org Generally, the reaction proceeds through an endo transition state, which is favored by secondary orbital interactions. However, the exact ratio of endo to exo products can be influenced by the steric and electronic nature of both the diene and the dienophile, as well as the reaction conditions. researchgate.net Intramolecular Diels-Alder reactions, where the diene is tethered to the lactone, have also been successfully employed to construct complex polycyclic systems with high diastereoselectivity. researchgate.net
| Diene | Conditions | Major Product Stereochemistry |
| Butadiene | Thermal | Endo |
| Cyclopentadiene | Thermal | Endo |
| Danishefsky's diene | Lewis acid catalysis | Endo |
Reactivity of the Tetrahydro-2H-pyran-2-one Ring System
The δ-lactone ring possesses a reactive carbonyl group and is susceptible to ring-opening reactions under various conditions.
Nucleophilic Acyl Substitution at the Lactone Carbonyl
The carbonyl carbon of the lactone is electrophilic and can be attacked by nucleophiles. This reaction proceeds via a tetrahedral intermediate, followed by the expulsion of the ring oxygen as a leaving group, which remains attached to the molecule, leading to a ring-opened product. This is a classic example of nucleophilic acyl substitution. The reactivity of the lactone carbonyl is influenced by ring strain and the electronic effects of the substituents.
Strong nucleophiles, such as Grignard reagents and organolithium compounds, can add to the carbonyl group. However, these reactions often lead to ring-opening. Milder nucleophiles, under controlled conditions, can potentially lead to substitution products without ring cleavage, although this is less common for lactones compared to other esters.
Ring-Opening Reactions Induced by Nucleophiles
The tetrahydro-2H-pyran-2-one ring can be readily opened by a variety of nucleophiles. This process is essentially a hydrolysis, aminolysis, or alcoholysis of the cyclic ester.
Base-catalyzed ring-opening : In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. acs.org This leads to the formation of a tetrahedral intermediate, which then collapses to open the ring, yielding the corresponding δ-hydroxy carboxylate salt after an acid-base reaction. youtube.com
Acid-catalyzed ring-opening : Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by a weak nucleophile like water or an alcohol. youtube.com The subsequent ring-opening yields the δ-hydroxy carboxylic acid or ester. rsc.org
The general mechanism for base-catalyzed ring-opening is as follows:
Nucleophilic attack of the hydroxide ion on the carbonyl carbon.
Formation of a tetrahedral intermediate.
Ring-opening to form a δ-hydroxy carboxylate.
| Nucleophile | Conditions | Product |
| H₂O / H⁺ | Acidic, heat | 5-Hydroxyhexanoic acid |
| H₂O / OH⁻ | Basic | 5-Hydroxyhexanoate |
| R-OH / H⁺ or base | Acidic or basic | 5-Hydroxyhexanoic acid ester |
| R-NH₂ | Neutral or basic | 5-Hydroxy-N-alkylhexanamide |
Rearrangement Reactions and Tautomerism
The tetrahydropyran-2-one ring system can undergo several notable transformations, including nucleophile-induced rearrangements and ring-chain tautomerism.
Rearrangement Reactions:
Pyran-2-one derivatives are susceptible to nucleophilic attack at the electrophilic centers of the ring, primarily at positions C-2, C-4, and C-6. clockss.org These reactions often lead to a ring-opening rearrangement, where the pyran nucleus is transformed into a new heterocyclic or carbocyclic system. clockss.orgimist.maresearchgate.net Various nucleophiles, such as ammonia (B1221849), amines, hydrazines, and hydroxylamine, can initiate these transformations, converting the pyran-2-one scaffold into pyridones, pyrazoles, isoxazoles, and other complex heterocycles. imist.maresearchgate.net While these are technically ring transformations rather than intramolecular rearrangements, they represent a significant class of reactions for this family of compounds.
Tautomerism:
Ring-chain tautomerism is a crucial equilibrium process for tetrahydropyran-2-ones and related structures. nih.gov This phenomenon involves the reversible intramolecular addition of a nucleophile to an electrophilic center, leading to the formation of a cyclic structure from an open-chain precursor. nih.gov In the context of δ-valerolactone, the parent structure of 2H-Pyran-2-one, tetrahydro-6-methylene-, this equilibrium exists with its corresponding open-chain form, 5-hydroxypentanoic acid.
A pertinent example is the reaction network involving the conversion of 2-hydroxytetrahydropyran (HTHP) to δ-valerolactone (DVL). In this process, HTHP, which is the cyclic hemiacetal of 5-hydroxypentanal, exists in equilibrium with its open-chain tautomer and can be dehydrogenated to form DVL. osti.gov This demonstrates the inherent potential for the tetrahydropyran-2-one ring to exist in equilibrium with its open-chain hydroxy-acid form, a fundamental aspect of its chemical nature. osti.govresearchgate.net This equilibrium is influenced by factors such as solvent, temperature, and pH.
| System | Open-Chain Form | Cyclic Tautomer | Context |
|---|---|---|---|
| 5-Hydroxypentanal | HO-(CH₂)₄-CHO | 2-Hydroxytetrahydropyran (Lactol) | Precursor in δ-Valerolactone synthesis osti.gov |
| 5-Hydroxypentanoic Acid | HO-(CH₂)₄-COOH | δ-Valerolactone (Lactone) | Fundamental ring-chain equilibrium |
Functionalization at Other Ring Positions (C-3, C-4, C-5)
Achieving substitution at the C-3, C-4, and C-5 positions of the saturated tetrahydropyran-2-one ring requires specific synthetic strategies, as the ring itself lacks inherent aromaticity for classical electrophilic substitution.
Electrophilic Aromatic Substitution (if applicable to unsaturated analogues or specific derivatives)
While 2H-Pyran-2-one, tetrahydro-6-methylene- is a saturated lactone and thus does not undergo electrophilic aromatic substitution (EAS), its unsaturated analogues, such as 2H-pyran-2-ones, exhibit characteristics of aromaticity. clockss.org This allows them to participate in electrophilic substitution reactions. Research has shown that reactions like nitration, sulfonation, and halogenation on the 2H-pyran-2-one ring occur selectively at the C-3 and C-5 positions. clockss.org
The mechanism for this selectivity follows the principles of EAS, where an electrophile attacks the π system of the ring to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. byjus.com The subsequent removal of a proton restores the conjugated system. byjus.com The preference for attack at C-3 and C-5 is due to the greater stabilization of the resulting carbocation intermediate compared to attack at C-4.
| Reaction | Reagents | Position of Substitution | Electrophile |
|---|---|---|---|
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | C-3, C-5 | Br⁺ / Cl⁺ |
| Nitration | HNO₃, H₂SO₄ | C-3, C-5 | NO₂⁺ |
| Sulfonation | Fuming H₂SO₄ | C-3, C-5 | SO₃ |
Directed Lithiation and Subsequent Electrophilic Quenching
Directed lithiation is a powerful technique for the regioselective functionalization of C-H bonds, typically adjacent (ortho) to a directing metalation group (DMG). baranlab.org A DMG is a functional group, usually containing a Lewis basic heteroatom, that can coordinate to an organolithium reagent (e.g., n-BuLi, sec-BuLi). baranlab.org This coordination brings the base into proximity with a specific C-H bond, facilitating its deprotonation to form a lithiated intermediate. This intermediate can then be "quenched" by reacting with a wide variety of electrophiles to introduce a new substituent. baranlab.org
While there is extensive literature on directed ortho-metalation of aromatic and heteroaromatic rings, specific examples on the saturated 2H-Pyran-2-one, tetrahydro-6-methylene- ring are not well-documented. In theory, the carbonyl oxygen of the lactone could act as a weak DMG, potentially directing lithiation to the C-3 position. However, the acidity of the α-protons at C-3 would be a critical factor, and competing reactions, such as nucleophilic attack at the carbonyl carbon, would need to be overcome. The presence of a stronger, strategically placed DMG on the C-3, C-4, or C-5 positions would be a more viable, though synthetically complex, approach to achieving regioselective functionalization via this method.
Cross-Coupling Reactions at Substituted Positions
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. These methods can be applied to synthesize complex substituted tetrahydropyrans. syr.edu While direct cross-coupling on an unsubstituted C-H bond of the lactone ring is challenging, it is a common strategy for pre-functionalized derivatives. For instance, a halogenated or triflated tetrahydropyran-2-one could serve as the electrophilic partner in Suzuki, Stille, Negishi, or Kumada coupling reactions.
Compound Index
| Compound Name | Synonym(s) | Molecular Formula |
|---|---|---|
| 2H-Pyran-2-one, tetrahydro-6-methylene- | - | C₆H₈O₂ |
| δ-Valerolactone | Oxan-2-one | C₅H₈O₂ |
| 2-Hydroxytetrahydropyran | HTHP | C₅H₁₀O₂ |
| 5-Hydroxypentanoic acid | - | C₅H₁₀O₃ |
| 5-Hydroxypentanal | - | C₅H₁₀O₂ |
| n-Butyllithium | n-BuLi | C₄H₉Li |
| sec-Butyllithium | sec-BuLi | C₄H₉Li |
Synthetic Utility and Application in Complex Molecule Synthesis of 2h Pyran 2 One, Tetrahydro 6 Methylene
Role as a Building Block for Heterocyclic Scaffolds
The electrophilic nature of the α,β-unsaturated system in tetrahydro-6-methylene-2H-pyran-2-one makes it susceptible to attack by a wide range of nucleophiles. clockss.org This reactivity is frequently exploited to construct new heterocyclic rings, either through ring transformation reactions or by using the pyranone as a scaffold upon which other rings are built.
One of the most powerful applications of α-methylene-δ-lactones like tetrahydro-6-methylene-2H-pyran-2-one is in cycloaddition reactions to form fused polycyclic systems. The intramolecular Diels-Alder reaction, in particular, is a dominant strategy where the number of rings increases by two in a single, often highly stereoselective, step. acs.org
In a typical approach, a diene-containing side chain is attached to the lactone. Upon thermolysis, the molecule undergoes an intramolecular [4+2] cycloaddition. acs.orgnih.gov For example, α-methylene lactones carrying a dienyl side chain, when heated, yield tricyclic cycloadducts with good diastereoselectivity and in respectable yields. acs.orgnih.govresearchgate.net The stereochemistry of the major product often corresponds to an endo transition state, a finding that has been supported by X-ray crystallography in certain cases. acs.orgnih.gov However, exo products can also be formed depending on the specific substrate structure. acs.orgacs.orgnih.gov
These Diels-Alder reactions provide efficient access to complex fused frameworks that are central to the core of many natural products. acs.org
Table 1: Examples of Intramolecular Diels-Alder Reactions with α-Methylene Lactone Dienophiles
| Substrate Type | Reaction Conditions | Product Type | Stereoselectivity |
|---|---|---|---|
| α-Methylene lactone with dienyl side chain | Thermolysis | Tricyclic cycloadducts | Good, typically favors endo transition state |
This table summarizes findings from studies on intramolecular Diels-Alder reactions involving α-methylene lactones, demonstrating the formation of fused ring systems. acs.orgacs.orgnih.gov
Furthermore, the pyran-2-one ring itself can be transformed into other heterocyclic systems. Nucleophilic attack at positions C-2, C-4, or C-6 can lead to ring-opening, followed by rearrangement and re-cyclization to form new heterocyclic or carbocyclic structures. clockss.org For instance, fused pyran-2-ones react with nitrogen nucleophiles like ammonia (B1221849) or hydrazine (B178648) to yield quinoline (B57606) or other nitrogen-containing fused heterocycles. clockss.org
While direct examples involving tetrahydro-6-methylene-2H-pyran-2-one are not extensively documented in the provided search results, the synthesis of spirocyclic systems often involves reactions that could be applicable to this scaffold. Spirocyclic motifs, with their three-dimensional structures, are of increasing interest for bioactive molecules. nih.gov Methods like ruthenium-catalyzed [2+2+2] cycloadditions are employed to construct spirocyclic phthalans, showcasing a modern approach to spiro-ring formation. nih.gov Given the reactivity of the exocyclic double bond in tetrahydro-6-methylene-2H-pyran-2-one, it could potentially participate as a component in similar metal-catalyzed cycloadditions or other spiro-annulation strategies.
The pyran-2-one ring system can serve as a latent precursor to carbocyclic and aromatic structures. clockss.org Domino reactions, often initiated by a Michael addition, can lead to the formation of polyaromatic hydrocarbons. acs.org For example, a reaction between a pyran-2-one derivative and a cyclic ketone can proceed through a sequence of addition, cyclization, ring-opening, and dehydration to furnish tetrahydronaphthalene derivatives. acs.org The Michael addition reaction, which involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key first step in many of these transformations. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The versatility of the pyran-2-one system allows it to be converted into a variety of carbocycles through carefully designed reaction sequences with various nucleophiles. clockss.org
Application as a Chiral Auxiliary or Ligand Precursor
The use of chiral molecules to control the stereochemical outcome of a reaction is a cornerstone of modern asymmetric synthesis. While specific research detailing tetrahydro-6-methylene-2H-pyran-2-one as a chiral auxiliary is not prominent in the search results, related structures have been used in this capacity. For instance, derivatives of pyroglutamic acid have been employed as chiral auxiliaries in the asymmetric synthesis of 1-substituted-1,2,3,4-tetrahydro-β-carbolines, which are common structural motifs in indole (B1671886) alkaloids. elsevierpure.com The principle involves attaching the chiral auxiliary to a substrate, directing a diastereoselective reaction, and then removing the auxiliary. Given the potential for creating chiral centers within the tetrahydro-6-methylene-2H-pyran-2-one framework, its derivatives could plausibly be developed for applications as chiral auxiliaries or as precursors to chiral ligands for asymmetric catalysis.
Intermediate in Total Synthesis Efforts of Natural Products
The tetrahydro-2H-pyran-2-one ring is a structural feature found in numerous natural products with diverse biological activities. google.comfragranceconservatory.com Consequently, substituted tetrahydropyran-2-ones are critical intermediates in the total synthesis of these complex molecules. For example, a substituted tetrahydro-4-hydroxy-2H-pyran-2-one core is a key component in a class of HMG-CoA reductase inhibitors. acs.org The synthesis of these molecules often involves the construction of the pyranone ring as a central strategic step. The intramolecular Diels-Alder reaction of α-methylene lactones is also noted as a key strategy in the synthesis of natural products. acs.orgresearchgate.net The ability to construct the core fused ring systems of natural products in a stereocontrolled manner highlights the importance of intermediates like tetrahydro-6-methylene-2H-pyran-2-one.
Table 2: Tetrahydropyran-2-one Derivatives in Biologically Relevant Molecules
| Core Structure | Target/Application | Reference Compound Class |
|---|---|---|
| Tetrahydro-4-hydroxy-6-[2-(1H-pyrrol-1-yl)ethyl]-2H-pyran-2-one | HMG-CoA reductase inhibitor | Synthetic cholesterol biosynthesis inhibitors |
| Tetrahydro-6-(3-pentenyl)-2H-pyran-2-one | Fragrance | Jasmolactone |
This table illustrates the presence of the tetrahydropyran-2-one scaffold and its derivatives in various compounds of interest. fragranceconservatory.comacs.orgsigmaaldrich.com
Derivatization for Material Science Applications (e.g., polymer precursors)
The lactone structure, particularly in its cyclic ester form, is a known precursor for polymerization. While specific studies on the polymerization of tetrahydro-6-methylene-2H-pyran-2-one were not found, related tetrahydropyran (B127337) derivatives are used as precursors for new materials. For instance, certain complex organic molecules containing a tetrahydro-2H-pyran structure can be used as precursors for developing new polymers with specific properties like improved thermal stability or chemical resistance. lookchem.com The exocyclic methylene (B1212753) group in the target compound offers a potential site for radical polymerization, while the lactone ring itself could undergo ring-opening polymerization, suggesting that it is a candidate for creating novel polymers and materials. The instability of some δ-lactones can lead to oligomerization, such as the acid-catalyzed trimerization of R-(+)-6-methyl-tetrahydro-pyran-2-one, which further indicates the potential of this class of compounds in polymer science. researchgate.net
Biomimetic Synthesis and Natural Product Relevance of 2h Pyran 2 One, Tetrahydro 6 Methylene
Occurrence of the Tetrahydro-2H-pyran-2-one Motif in Natural Products
The tetrahydro-2H-pyran-2-one ring system is a recurring structural feature in numerous natural products, which exhibit a wide range of biological activities. rsc.orgresearchgate.net While the exact exocyclic methylene (B1212753) derivative, 2H-Pyran-2-one, tetrahydro-6-methylene-, is less commonly documented as an isolated natural product, its saturated and substituted analogues are widespread. These compounds are often found in plants, fungi, and bacteria. nih.govcuni.cz
A prominent example is Parasorbic acid , or (6S)-5,6-dihydro-6-methyl-2H-pyran-2-one, a close analogue of the target compound, which is found in the berries of the rowan tree (Sorbus aucuparia). rsc.orgwikipedia.orgmdpi.com Another significant natural product featuring a related dihydropyran-2-one skeleton is (R)-Rugulactone . Isolated from the plant Cryptocarya rugulosa, this compound has been noted for its inhibitory effects on the nuclear factor κB (NF-κB) activation pathway, which is implicated in various cancers. mdpi.comnih.gov
The prevalence of the 6-substituted 5,6-dihydro-2H-pyran-2-one scaffold in nature, as opposed to analogues substituted at other positions, suggests a common and efficient biosynthetic origin. cuni.cz These natural products showcase the versatility of the tetrahydropyran-2-one core in generating molecular diversity.
Table 1: Examples of Natural Products with a Tetrahydro-2H-pyran-2-one Motif
| Compound Name | Natural Source | Key Structural Feature | Reference |
| Parasorbic acid | Sorbus aucuparia (Rowan tree) | 5,6-dihydro-6-methyl-2H-pyran-2-one | rsc.orgwikipedia.org |
| (R)-Rugulactone | Cryptocarya rugulosa | 6-arylalkyl-5,6-dihydro-2H-pyran-2-one | mdpi.comnih.gov |
| Ambruticins | Sorangium cellulosum (Myxobacterium) | Substituted tetrahydropyran (B127337) ring | rsc.org |
| Centrolobine | Centrolobium species | 2,6-disubstituted tetrahydropyran | researchgate.net |
Proposed Biogenetic Pathways Involving Related Lactone Structures
The biosynthesis of saturated lactones like tetrahydro-2H-pyran-2-one derivatives is most commonly associated with polyketide pathways. nih.govresearchgate.netrsc.org Polyketide synthases (PKSs) are multifunctional enzymes that construct complex carbon chains from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA. nih.govgoogle.com The formation of the δ-lactone ring is typically a terminal step in the assembly process.
The proposed biogenesis generally involves the following key steps:
Chain Assembly: A starter unit (e.g., acetyl-CoA) is sequentially condensed with extender units (e.g., malonyl-CoA) by the PKS, building a linear poly-β-keto chain attached to an acyl carrier protein (ACP). google.com
Reductive Tailoring: Specific domains within the PKS, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, can modify the β-keto groups at each extension step to generate hydroxyl, alkene, or alkane functionalities. The specific combination of these tailoring domains determines the final structure of the polyketide chain. nih.gov
Lactonization: The final step is the release of the polyketide chain from the PKS. This is often catalyzed by a thioesterase (TE) domain, which facilitates an intramolecular cyclization (lactonization) of a terminal carboxyl group with a hydroxyl group at a suitable position (e.g., C5 for a δ-lactone) to form the stable six-membered ring. nih.gov
For instance, the biosynthesis of parasorbic acid has been shown to proceed via an acetate-malonate pathway, which is characteristic of polyketide synthesis. rsc.org The linear precursor, a 5-hydroxy-hexenoic acid, undergoes lactonization to form the final product.
Biomimetic Syntheses of Complex Natural Products Utilizing 2H-Pyran-2-one or Analogues
Biomimetic synthesis aims to replicate nature's strategies for constructing complex molecules in the laboratory. wikipedia.org This approach often leads to highly efficient and elegant syntheses by mimicking proposed biosynthetic steps like key cyclization and rearrangement reactions. The tetrahydro-2H-pyran-2-one scaffold is a valuable building block in these strategies.
A notable example is the synthesis of (R)-Rugulactone . Several total syntheses have been developed that employ biomimetic approaches, such as intramolecular lactonization of a precursor that mirrors the proposed final step in its biosynthesis. nih.govresearchgate.net These syntheses often involve key steps like cross-metathesis to construct the side chain and a final ring-closing reaction to form the dihydropyran-2-one core. mdpi.comresearchgate.net Similarly, the synthesis of hyperolactones has been achieved through a biomimetic pathway involving lactonization as a key step. nih.gov
Oxidative cyclization is a powerful strategy employed by nature to construct heterocyclic rings, including tetrahydropyrans. rsc.org This process typically involves the oxidation of an acyclic precursor to generate a reactive intermediate, such as an epoxide or a radical cation, which then undergoes a cyclization reaction.
A well-studied example is the formation of the tetrahydropyran ring in the biosynthesis of the antifungal agent mupirocin and the ambruticins . rsc.org In these pathways, an enzyme (often a monooxygenase or an epoxide hydrolase) catalyzes the epoxidation of a double bond in a linear precursor. rsc.org This is followed by a regioselective intramolecular attack of a hydroxyl group to open the epoxide ring, leading to the formation of the tetrahydropyran structure in a 6-endo-tet cyclization. The regioselectivity of this epoxide opening is crucial for forming the six-membered ring over the thermodynamically favored five-membered tetrahydrofuran (B95107) ring (via 5-exo-tet cyclization) and is often controlled by a specific enzyme. rsc.org
Table 2: Key Steps in Oxidative Cyclization for Tetrahydropyran Formation
| Natural Product Family | Precursor Type | Key Enzymatic Step | Cyclization Type | Reference |
| Ambruticins | Unsaturated dihydroxy acid | Epoxidation followed by cyclization | 6-endo | rsc.org |
| Mupirocin | Acyclic polyketide | Epoxidation and enzymatic ring opening | 6-endo | rsc.org |
| Centrolobine | Benzylic homoallylic alcohol | Prins cyclization (oxonia-Cope) | Not applicable | researchgate.net |
The [4+2] cycloaddition, or Diels-Alder reaction, is a fundamental transformation in organic synthesis for forming six-membered rings. It is increasingly recognized that nature also employs this strategy, utilizing enzymes often referred to as Diels-Alderases, to construct complex natural products. nih.govnih.gov These enzymes catalyze intramolecular or intermolecular cycloadditions, often with remarkable control over rate and stereochemistry. acs.org
While the direct involvement of 2H-Pyran-2-one, tetrahydro-6-methylene- in such pathways is not extensively documented, the formation of pyran and other heterocyclic rings in natural products often involves intermediates that undergo [4+2] cycloadditions. For example, the biosynthesis of spinosyn A involves a cyclase enzyme, SpnF, that catalyzes a transannular [4+2] cycloaddition to form a key cyclohexene (B86901) ring within a larger macrolactone structure. nih.gov Similarly, the biosynthesis of solanapyrones involves an enzyme-catalyzed intramolecular Diels-Alder reaction to form the characteristic decalin core. acs.org In some biomimetic syntheses, a Diels-Alder reaction involving a diene and a dienophile is a key step to form a pyran-like intermediate. wikipedia.org
Insights into Stereochemical Control in Biological Systems
Biological systems achieve exquisite stereochemical control through the use of highly evolved enzymes. nih.gov The formation of chiral centers in tetrahydro-2H-pyran-2-one containing natural products is a prime example of this precision.
Several mechanisms contribute to this control:
Substrate Control in PKSs: During the assembly of the polyketide backbone, the stereochemistry of newly formed chiral centers is dictated by specific catalytic domains within the polyketide synthase. For example, ketoreductase (KR) domains reduce β-keto groups to β-hydroxy groups with specific (D or L) stereochemistry, depending on the type of KR domain. nih.gov This pre-programs the stereochemistry of the hydroxyl group that will later participate in lactonization.
Enzymatic Control in Cyclization: The final ring-closing step is often catalyzed by a thioesterase or a dedicated cyclase enzyme. These enzymes create a chiral pocket that binds the acyclic precursor in a specific conformation, favoring the attack of the nucleophilic hydroxyl group from one face of the electrophilic thioester, thus ensuring the stereoselective formation of the lactone. nih.govnih.gov Lipase-catalyzed lactonization has been shown to produce lactones with high enantioselectivity. nih.gov
Control in Cycloadditions: In enzyme-catalyzed [4+2] cycloadditions, the enzyme acts as a scaffold, pre-organizing the diene and dienophile components in a specific orientation within the active site. This precise positioning dictates the facial selectivity of the cycloaddition, leading to a single stereoisomer of the product, a feat that is often challenging to achieve with non-enzymatic methods. nih.govnih.gov
This high degree of stereochemical control is fundamental to the biological activity of the resulting natural products, as different stereoisomers can have vastly different or even no desired biological effect.
Future Research Directions and Unexplored Avenues in 2h Pyran 2 One, Tetrahydro 6 Methylene Chemistry
Development of Novel and Sustainable Synthetic Routes
The transition towards a bio-based economy necessitates the development of synthetic routes that are not only efficient but also environmentally benign. For 2H-Pyran-2-one, tetrahydro-6-methylene-, a significant stride has been the synthesis from biomass-derived δ-valerolactone (DVL) and formaldehyde (B43269) (FA). nih.govrsc.org Future research in this area will likely focus on optimizing these processes and exploring alternative green methodologies.
Current research has demonstrated the continuous, gas-phase synthesis of 2H-Pyran-2-one, tetrahydro-6-methylene- over alkaline earth oxide catalysts supported on silica (B1680970). nih.govrsc.org Notably, CaO and BaO supported on silica have shown high selectivity at significant DVL conversion rates. nih.govrsc.org However, catalyst deactivation due to the formation of non-volatile dimers remains a challenge. nih.gov A key future direction will be the design of more robust and coke-resistant catalysts. This could involve exploring mixed-metal oxides, catalysts with hierarchical pore structures to minimize side reactions, or the use of alternative supports that enhance catalyst stability.
Furthermore, the development of liquid-phase continuous processes could offer advantages in terms of energy efficiency and process control. The use of bifunctional catalysts that can facilitate both the aldol (B89426) condensation and subsequent dehydration in a single step under milder conditions is another promising avenue. Exploring enzymatic or chemo-enzymatic routes, leveraging the high selectivity of biocatalysts, could also lead to highly sustainable and efficient synthetic pathways.
| Catalyst | DVL Conversion (%) | Selectivity to 2H-Pyran-2-one, tetrahydro-6-methylene- (%) | Reaction Temperature (K) | Reference |
|---|---|---|---|---|
| CaO/SiO₂ | ~60 | 90 | 613 | nih.govrsc.org |
| BaO/SiO₂ | ~60 | 83 | 613 | nih.govrsc.org |
| MgO/SiO₂ | Data not available | Data not available | 613 | nih.gov |
Exploration of Cascade and Domino Reactions
Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient strategy for the rapid construction of molecular complexity. nih.gov The unique reactivity of 2H-Pyran-2-one, tetrahydro-6-methylene- makes it an ideal candidate for the development of novel cascade sequences. The presence of both a Michael acceptor and an electrophilic carbonyl group within the lactone ring opens up numerous possibilities.
Future research could focus on organocatalytic domino reactions. nih.govnih.gov For instance, a Michael addition of a nucleophile to the exocyclic methylene (B1212753) group could be followed by an intramolecular aldol or Claisen-type reaction, leading to the formation of complex bicyclic or spirocyclic systems. The development of such reactions would be highly valuable for the synthesis of natural product-like scaffolds. N-Heterocyclic carbenes (NHCs) could also be employed to catalyze domino reactions, potentially involving the formation of acyl azolium intermediates. nih.gov
Another unexplored area is the use of 2H-Pyran-2-one, tetrahydro-6-methylene- in transition-metal-catalyzed cascade reactions. A sequence involving a Heck reaction followed by a cyclization or another carbon-carbon bond-forming reaction could lead to diverse and complex molecular architectures. The development of multicomponent reactions involving 2H-Pyran-2-one, tetrahydro-6-methylene-, an aldehyde, and an amine, for example, could provide rapid access to libraries of novel heterocyclic compounds.
Investigation of Stereoselective Transformations of the Methylene Group
The exocyclic methylene group of 2H-Pyran-2-one, tetrahydro-6-methylene- is a prime target for functionalization. The development of stereoselective methods to control the introduction of new stereocenters at this position is a significant and largely unexplored research area. Asymmetric conjugate addition reactions are a powerful tool for this purpose. nih.govlibretexts.org
Future work should focus on the application of modern organocatalytic methods to the asymmetric Michael addition to 2H-Pyran-2-one, tetrahydro-6-methylene-. mdpi.comnih.gov Chiral primary and secondary amines, thioureas, and phosphoric acids have proven to be effective catalysts for the conjugate addition of various nucleophiles to α,β-unsaturated carbonyl compounds and could be adapted for this system. mdpi.commdpi.com This would allow for the enantioselective introduction of a wide range of carbon and heteroatom nucleophiles.
| Reaction Type | Catalyst Class | Potential Nucleophiles | Expected Outcome |
|---|---|---|---|
| Asymmetric Michael Addition | Chiral Amines (e.g., Proline derivatives) | Aldehydes, Ketones | Enantioselective C-C bond formation |
| Asymmetric Michael Addition | Chiral Thioureas | Nitroalkanes, Malonates | Enantioselective C-C bond formation |
| Asymmetric Conjugate Addition | Chiral Phosphoric Acids | Indoles, Pyrroles | Enantioselective C-C bond formation |
| Asymmetric Conjugate Addition | Chiral Metal Complexes (e.g., Cu, Rh) | Organozinc reagents, Organoboron reagents | Enantioselective C-C bond formation |
In addition to organocatalysis, the use of chiral transition-metal complexes for asymmetric conjugate additions is a promising avenue. nih.govlibretexts.org Copper, rhodium, and palladium catalysts, in conjunction with chiral ligands, could facilitate the enantioselective addition of organometallic reagents, such as organozinc and organoboron compounds. Furthermore, the stereoselective epoxidation or dihydroxylation of the exocyclic double bond would provide access to valuable chiral building blocks with multiple stereocenters.
Advanced Mechanistic Studies of Ring Transformations
A deeper understanding of the reaction mechanisms governing the transformations of 2H-Pyran-2-one, tetrahydro-6-methylene- is crucial for the rational design of new reactions and catalysts. While some mechanistic aspects of its polymerization have been investigated, there is a significant opportunity for more in-depth studies of its other reactivities. nih.gov
The dual reactivity of 2H-Pyran-2-one, tetrahydro-6-methylene- in polymerization, undergoing either vinyl-addition polymerization or ring-opening polymerization, is particularly intriguing. nih.govresearchgate.net Future research should employ advanced spectroscopic and computational techniques to elucidate the factors that control this chemoselectivity. This includes investigating the influence of the catalyst, solvent, and temperature on the reaction pathway.
The mechanism of Michael additions to the exocyclic methylene group also warrants further investigation. nih.govrsc.org Detailed kinetic studies, coupled with computational modeling, can provide insights into the transition states and intermediates involved. rsc.org Understanding the factors that influence the reversibility of the Michael addition and the potential for subsequent reactions will be key to developing more efficient and selective transformations. Furthermore, the mechanism of ring-opening and rearrangement reactions of the pyranone core under various conditions (acidic, basic, photochemical) is an area ripe for exploration. researchgate.net
Computational Design of New Derivatives with Tuned Reactivity
Computational chemistry has emerged as a powerful tool in modern drug discovery and materials science, enabling the in silico design and evaluation of new molecules with desired properties. nih.govmdpi.com This approach holds immense potential for the exploration of the chemical space around 2H-Pyran-2-one, tetrahydro-6-methylene-.
Future research should leverage computational methods, such as Density Functional Theory (DFT), to design new derivatives with tailored reactivity. mdpi.com By introducing various substituents on the pyranone ring, it is possible to modulate the electronic properties of the α,β-unsaturated system and the exocyclic methylene group. For example, the electrophilicity of the Michael acceptor can be fine-tuned to enhance reactivity or selectivity in desired transformations. rsc.org
Computational screening of virtual libraries of 2H-Pyran-2-one, tetrahydro-6-methylene- derivatives could be used to identify candidates with specific biological activities or material properties. Molecular docking studies could predict the binding of these derivatives to biological targets, guiding the synthesis of new therapeutic agents. Similarly, molecular dynamics simulations could be employed to predict the properties of polymers derived from these novel monomers, accelerating the development of new materials with advanced functionalities.
Q & A
Basic: What spectroscopic methods are recommended for structural confirmation of 2H-Pyran-2-one, tetrahydro-6-methylene-?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the lactone ring structure and methylene substituent. Key signals include the carbonyl resonance (δ ~170–175 ppm in C NMR) and methylene protons (δ ~4.5–5.5 ppm in H NMR for exocyclic double bonds) .
- IR Spectroscopy : Identify the lactone carbonyl stretch (~1750–1780 cm) and C=C stretching (~1640–1680 cm) .
- GC-MS : Pair with polar columns (e.g., DB-5 or FFAP) for retention index validation and fragmentation pattern analysis .
Basic: What synthetic routes are effective for preparing tetrahydro-6-methylene derivatives?
Methodological Answer:
- Lactonization : Start with γ,δ-unsaturated acids and employ acid-catalyzed cyclization. For methylene groups, use elimination reactions (e.g., dehydration of 6-hydroxy intermediates) .
- Ring-Closing Metathesis (RCM) : Utilize Grubbs catalysts to form the lactone ring from diene precursors, ensuring regioselectivity for the methylene group .
- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via GC with DB-5 columns .
Advanced: How can computational methods resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation)?
Methodological Answer:
- Quantum Chemical Calculations : Perform DFT (e.g., B3LYP/6-311+G(d,p)) to compute gas-phase enthalpies. Compare results with experimental data from combustion calorimetry .
- QSPR Models : Train neural networks using datasets of similar lactones to predict properties like vapor pressure or solubility, cross-referencing with NIST retention indices .
- Statistical Validation : Apply ANOVA to assess discrepancies between computational and experimental values, adjusting for solvent effects or conformational isomers .
Advanced: What strategies optimize regioselectivity in Diels-Alder reactions involving tetrahydro-6-methylene lactones?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : Use DFT to predict electron-deficient dienophiles (e.g., maleic anhydride) favoring endo transition states with the methylene group .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing dipolar intermediates. Validate via kinetic studies .
- Stereochemical Control : Employ chiral auxiliaries or catalysts (e.g., Jacobsen’s) to bias product formation, confirmed by chiral GC or HPLC .
Basic: What safety protocols are critical for handling tetrahydro-6-methylene lactones?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (P260) .
- First Aid : For eye exposure, rinse immediately with water (P305+P351+P338). For ingestion, do NOT induce vomiting (P301+P330+P331) .
- Storage : Store in sealed containers under inert gas (N) at 2–8°C to prevent polymerization (P405) .
Advanced: How do chromatographic conditions impact retention index reproducibility for this compound?
Methodological Answer:
- Column Selection : Use DB-5 (non-polar) for baseline separation of lactones and FFAP (polar) for resolving stereoisomers .
- Temperature Programming : Optimize ramps (e.g., 40°C for 5 min → 10°C/min → 200°C) to balance resolution and runtime .
- Calibration : Validate retention indices against NIST databases, adjusting for column aging and carrier gas flow rate .
Basic: What analytical techniques distinguish tetrahydro-6-methylene derivatives from alkyl-substituted analogs?
Methodological Answer:
- Mass Spectrometry : Look for α-cleavage fragments (m/z 85 for the lactone ring) and methylene-specific ions (e.g., m/z 69 for CHO) .
- UV Spectroscopy : Conjugation of the methylene group with the carbonyl enhances absorbance at ~210–230 nm .
- X-ray Crystallography : Resolve exocyclic double bond geometry (cis/trans) using single-crystal diffraction .
Advanced: How can reaction mechanisms for acid-catalyzed ring-opening be validated experimentally?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare for deuterated lactones to identify rate-determining steps (e.g., protonation vs. ring-opening) .
- In Situ NMR : Monitor intermediates (e.g., cyclic oxonium ions) in DO or CDOD to track proton exchange .
- Computational Modeling : Simulate transition states (MP2/cc-pVTZ) to confirm activation energies align with experimental Arrhenius plots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
